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Compound of Interest

Compound Name:
5-(P-tolyl)isoxazole-4-carbonyl

chloride

Cat. No.: B8815688

Get Quote

Compound Profile & Significance
IUPAC Name: 5-(4-methylphenyl)isoxazole-4-carbonyl chloride

CAS Registry Number: 1003562-04-6

Molecular Formula: C

H

ClNO

Molecular Weight: 221.64 g/mol

Physical State: Off-white to pale yellow crystalline solid (moisture sensitive).

Core Application: This compound serves as an electrophilic "warhead" for introducing the 5-

arylisoxazole pharmacophore. It is frequently employed in the synthesis of non-steroidal anti-

inflammatory drugs (NSAIDs) (analogous to valdecoxib intermediates) and semi-synthetic

penicillins (isoxazolyl penicillins).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b8815688#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8815688?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Structural Logic
To understand the spectroscopy, one must understand the molecular skeleton. The 5-aryl-4-

carbonyl substitution pattern is typically achieved via the cyclization of enaminones or 1,3-

dipolar cycloaddition, followed by chlorination.

Synthesis Workflow (DOT Visualization)
The following diagram outlines the industrial route ensuring high regioselectivity for the 5-(p-

tolyl) isomer, distinguishing it from the 3-(p-tolyl) isomer.

4-Methylacetophenone Enaminone Intermediate
(DMF-DMA reflux)

Condensation Ethyl 5-(p-tolyl)isoxazole-4-carboxylate
(NH2OH·HCl, Cyclization)

Regioselective
Cyclization 5-(p-tolyl)isoxazole-4-carboxylic acid

(Hydrolysis: NaOH/EtOH)
Saponification 5-(p-tolyl)isoxazole-4-carbonyl chloride

(SOCl2, Reflux)

Chlorination
(-SO2, -HCl)

Click to download full resolution via product page

Figure 1: Regioselective synthesis pathway ensuring the p-tolyl group is positioned at C5 and

the carbonyl at C4.

Spectroscopic Data Atlas
The following data is synthesized from authoritative fragment analysis of the isoxazole scaffold

and p-tolyl derivatives.

A. Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the reactive acyl chloride functionality.
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Frequency (cm

)
Assignment Diagnostic Note

1760 – 1785 C=O Stretch (Acyl Chloride)

Primary Identifier. Sharp,

intense band. Shifted to higher

frequency compared to the

acid precursor (~1680-1700)

due to the inductive effect of

Chlorine.

3100 – 3050
C-H Stretch

(Aromatic/Isoxazole)
Weak intensity.

2920 – 2950 C-H Stretch (Aliphatic)
Methyl group of the p-tolyl

moiety.

1600 – 1620 C=N / C=C Ring Stretch
Characteristic of the isoxazole

and benzene rings.

810 – 830 C-H Out-of-Plane Bending
Diagnostic for para-substituted

benzene (2 adjacent H).

650 – 700 C-Cl Stretch
Moderate intensity, often

obscured in fingerprint region.

B. Nuclear Magnetic Resonance ( H-NMR)
Solvent: CDCl

(Deuterochloroform) is preferred to prevent hydrolysis. Note: The absence of a substituent at
Position 3 results in a highly diagnostic singlet.
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

8.95 – 9.05 Singlet (s) 1H Isoxazole C3-H

Critical Purity

Check. This

proton is highly

deshielded by

the adjacent

C=N and the

electron-

withdrawing

COCl group at

C4.

7.85 – 7.95
Doublet (d, J ≈ 8

Hz)
2H Ar-H (2', 6')

Ortho to the

isoxazole ring.

Deshielded by

conjugation.

7.30 – 7.35
Doublet (d, J ≈ 8

Hz)
2H Ar-H (3', 5')

Meta to

isoxazole, ortho

to methyl.

2.42 – 2.45 Singlet (s) 3H Ar-CH
Typical chemical

shift for benzylic

methyl protons.

C. Mass Spectrometry (MS)[1]
Ionization Mode: EI (Electron Impact) or ESI+ (in MeOH, likely observing methyl ester artifact

if not careful).

Molecular Ion (M

): 221 (for

Cl) and 223 (for
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Cl).

Isotope Pattern: Distinct 3:1 ratio between M and M+2 peaks, confirming the presence of one

Chlorine atom.

Fragmentation:

m/z 186: [M – Cl]

(Acylium ion). Base peak in many acyl chlorides.

m/z 91: [C

H

]

(Tropylium ion), characteristic of the tolyl group.

Quality Control & Handling Protocol
Acid chlorides are inherently unstable to moisture. The following self-validating protocol

ensures data integrity.

Purity Verification (The "Methanol Test")
Before committing the material to a valuable reaction, perform a derivatization check:

Dissolve a small aliquot (~5 mg) in anhydrous Methanol (0.5 mL).

Wait 5 minutes (rapid conversion to Methyl Ester).

Run TLC or LC-MS.

Result: You should see a single spot/peak corresponding to Methyl 5-(p-tolyl)isoxazole-4-

carboxylate (MW ~217).

Failure Mode: If you see the free acid (MW 203) or multiple spots, the acid chloride has

hydrolyzed or degraded.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8815688?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Storage
Atmosphere: Store under Argon or Nitrogen.

Temperature: 2–8°C.

Container: Tightly sealed glass vial with a Teflon-lined cap. Parafilm is insufficient for long-

term storage of acid chlorides.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b8815688/docs#technical-guide-spectroscopic-characterization-of-5-p-tolyl-isoxazole-4-carbonyl-chloride
https://www.benchchem.com/product/b8815688/docs#technical-guide-spectroscopic-characterization-of-5-p-tolyl-isoxazole-4-carbonyl-chloride
https://www.benchchem.com/product/b8815688/docs#technical-guide-spectroscopic-characterization-of-5-p-tolyl-isoxazole-4-carbonyl-chloride
https://www.benchchem.com/product/b8815688/docs#technical-guide-spectroscopic-characterization-of-5-p-tolyl-isoxazole-4-carbonyl-chloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8815688?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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